molecular formula C15H17N3O2S2 B12495523 4-amino-3-phenyl-N-(tetrahydrofuran-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-phenyl-N-(tetrahydrofuran-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12495523
M. Wt: 335.4 g/mol
InChI Key: CVSZFYNKEOTFBC-UHFFFAOYSA-N
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Description

4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the thiazole ring with an oxolan-3-ylmethyl halide.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the carboxamide group are likely to play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(oxolan-3-ylmethyl)-5-propyl-1H-pyrazole-3-carboxamide
  • 4-amino-N-(oxolan-3-yl)cyclohexane-1-carboxamide

Uniqueness

4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H17N3O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-8-10-6-7-20-9-10)22-15(21)18(13)11-4-2-1-3-5-11/h1-5,10H,6-9,16H2,(H,17,19)

InChI Key

CVSZFYNKEOTFBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

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